molecular formula C8H11ClO B155902 2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one CAS No. 139537-52-3

2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one

Cat. No. B155902
M. Wt: 158.62 g/mol
InChI Key: VLNBOKYABZLPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one is a cyclic ketone with the chemical formula C9H13ClO. It is commonly referred to as "CCMC" and is a synthetic compound that has been used in scientific research for various purposes.

Mechanism Of Action

CCMC is thought to inhibit the activity of the enzyme lactate dehydrogenase (LDH), which is involved in the conversion of pyruvate to lactate. This inhibition leads to the accumulation of pyruvate, which can then be used for energy production. CCMC has also been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism.

Biochemical And Physiological Effects

CCMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the level of ATP in cells, which is an important molecule for energy production. CCMC has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.

Advantages And Limitations For Lab Experiments

One advantage of using CCMC in lab experiments is that it is a relatively simple compound to synthesize. It is also a stable compound that can be stored for long periods of time. However, one limitation of using CCMC is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on CCMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of CCMC in vivo. Another area of interest is its use as a ligand in catalysis reactions. Further studies are needed to optimize the conditions for these reactions and to explore their potential applications. Finally, CCMC could be used as a starting material for the synthesis of other compounds with potential biological activity.

Synthesis Methods

The synthesis of CCMC involves the reaction of cyclopropylmethylmagnesium bromide with 2-chloro-3-methylcyclobutanone. The reaction takes place at low temperature and yields a white solid, which is then purified through recrystallization. The purity of the compound is determined through nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

CCMC has been used in scientific research for various purposes, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in catalysis reactions, as well as a reagent in organic synthesis. CCMC has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

139537-52-3

Product Name

2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-3-cyclopropyl-3-methylcyclobutan-1-one

InChI

InChI=1S/C8H11ClO/c1-8(5-2-3-5)4-6(10)7(8)9/h5,7H,2-4H2,1H3

InChI Key

VLNBOKYABZLPAT-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C1Cl)C2CC2

Canonical SMILES

CC1(CC(=O)C1Cl)C2CC2

synonyms

Cyclobutanone, 2-chloro-3-cyclopropyl-3-methyl-

Origin of Product

United States

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